REACTION_CXSMILES
|
C(O)(=O)/C=C\C(O)=O.[CH3:9][N:10]([CH3:29])[CH2:11][CH2:12][CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[C:17](=[CH2:24])[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[CH2:14]1.[OH-].[Na+]>C(Cl)Cl>[CH3:29][N:10]([CH3:9])[CH2:11][CH2:12][CH:13]1[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=2[C:17](=[CH2:24])[C:16]2[CH:25]=[CH:26][CH:27]=[CH:28][C:15]=2[CH2:14]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O.CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 5 g
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the methylene chloride is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCC1CC2=C(C(C3=C1C=CC=C3)=C)C=CC=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |